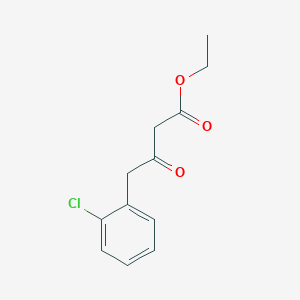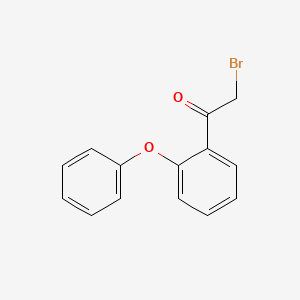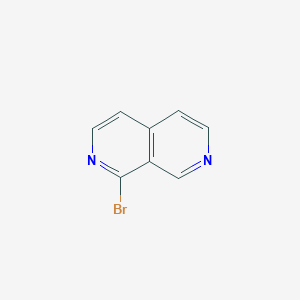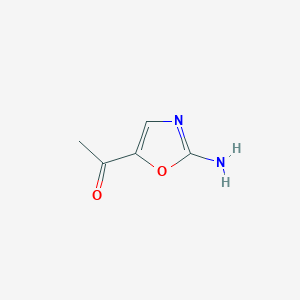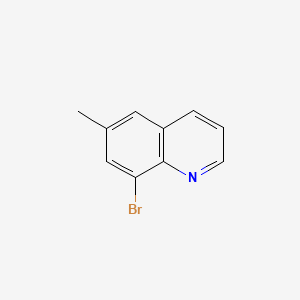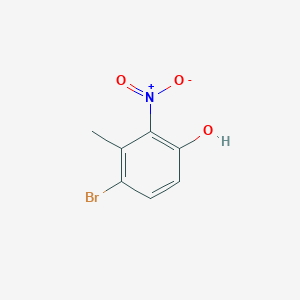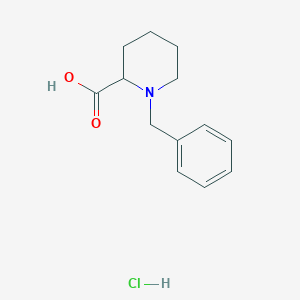
12-Bromododecanenitrile
Vue d'ensemble
Description
12-Bromododecanenitrile is an organic compound with the chemical formula C₁₂H₂₂BrN. It is a colorless liquid with a distinctive smell and is slightly soluble in organic solvents like chloroform and ethyl acetate . This compound is primarily used as a raw material in organic synthesis, including the preparation of cationic surfactants, dyes, and organic catalysts .
Méthodes De Préparation
12-Bromododecanenitrile can be synthesized through the bromination of dodecanenitrile. The reaction involves substituting a hydrogen atom in dodecanenitrile with a bromine atom . The process typically requires a brominating agent such as bromine (Br₂) or a bromine-containing compound under controlled conditions to ensure the selective substitution of the desired carbon atom.
Analyse Des Réactions Chimiques
12-Bromododecanenitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in this compound can be replaced by nucleophiles such as amines, alcohols, or organometallic reagents.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Applications De Recherche Scientifique
12-Bromododecanenitrile is utilized in various scientific research applications:
Organic Synthesis: It serves as a building block for synthesizing complex organic molecules, including cationic surfactants and fluorescent dyes.
Pharmaceutical Development: It is used in the synthesis of intermediates for pharmaceutical compounds.
Biological Studies: The compound is employed in the preparation of glycosidase inhibitors, which are crucial in studying carbohydrate metabolism.
Mécanisme D'action
The mechanism of action of 12-Bromododecanenitrile primarily involves its reactivity due to the presence of the bromine atom and the nitrile group. The bromine atom acts as a good leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The nitrile group can undergo various transformations, including reduction and hydrolysis, to yield different functional groups, thereby enabling the synthesis of diverse organic compounds.
Comparaison Avec Des Composés Similaires
12-Bromododecanenitrile can be compared with other similar compounds such as:
11-Bromoundecyl cyanide: Similar in structure but with one less carbon atom in the alkyl chain.
12-Bromolauronitrile: Another name for this compound, highlighting its structural similarity.
Dodecanenitrile: The parent compound without the bromine substitution.
Propriétés
IUPAC Name |
12-bromododecanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BrN/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWUNQPQBYXSQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC#N)CCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80518678 | |
| Record name | 12-Bromododecanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80518678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54863-47-7 | |
| Record name | 12-Bromododecanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80518678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


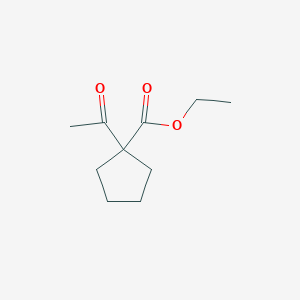
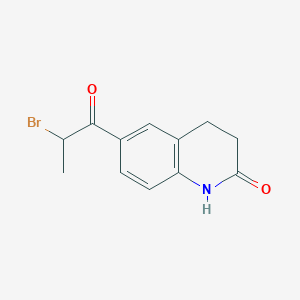

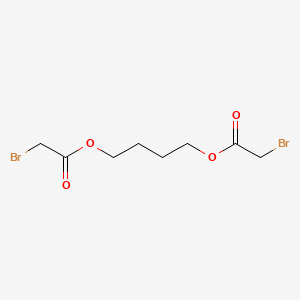

![7-(Dimethylamino)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1282192.png)
